Anion-Binding Selectivity: Triethylbenzene Scaffold Enables ~2.5-Fold Higher Sulfate/Chloride Discrimination Than TREN
In a direct head-to-head comparison, the 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene-based diaminocholoyl conjugate (compound 1) exhibited a sulfate-over-chloride selectivity of 416-fold, whereas the corresponding tris(2-aminoethyl)amine (TREN)-based analog (compound 2) achieved only 168-fold selectivity. For phosphate-over-chloride, compound 1 showed 35-fold selectivity vs. 25-fold for compound 2. Binding constants were measured by competitive displacement assay using 5-carboxyfluorescein (5-FAM) in MeOH–HEPES (4:1, pH 7) [1]. This demonstrates that the triethylbenzene core provides superior geometric preorganization for discriminating tetrahedral oxoanions from spherical halides.
| Evidence Dimension | Sulfate-over-chloride selectivity (binding constant ratio) |
|---|---|
| Target Compound Data | 416-fold (compound 1, triethylbenzene-based) |
| Comparator Or Baseline | 168-fold (compound 2, TREN-based) |
| Quantified Difference | ~2.5-fold higher selectivity |
| Conditions | Competitive displacement assay, 5-FAM indicator, MeOH–HEPES (4:1), pH 7 |
Why This Matters
Higher selectivity for biologically relevant oxoanions over chloride makes the triethylbenzene scaffold the preferred choice for designing anion sensors and transporters where discrimination between sulfate/phosphate and chloride is critical.
- [1] Li, Z. et al. J. Org. Chem. 2017, 82, 13368–13375. Synthesis, Anion Recognition, and Transmembrane Anionophoric Activity of Tripodal Diaminocholoyl Conjugates. View Source
